Spirohex-1-ene
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Overview
Description
Spirohex-1-ene is a spirocyclic compound with the molecular formula C₆H₈. It is characterized by a unique structure where two rings are connected through a single shared carbon atom. This compound is known for its high ring strain and reduced steric hindrance, making it a valuable subject in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirohex-1-ene typically involves the formation of a spirocyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes, which forms the spirocyclic ring system. The reaction conditions often include the use of catalysts such as transition metals to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Specific details on industrial methods are less documented, but they generally follow the principles of large-scale organic synthesis .
Chemical Reactions Analysis
Types of Reactions
Spirohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into more saturated spirocyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce more saturated spirocyclic compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Spirohex-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound to study spirocyclic chemistry.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism by which Spirohex-1-ene exerts its effects involves its high ring strain and reactivity. The spirocyclic structure allows for rapid and efficient reactions, particularly in cycloaddition and substitution processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane: Similar in structure but lacks the double bond present in Spirohex-1-ene.
Spiro[3.3]heptane: A larger spirocyclic compound with different ring sizes.
Spiro[4.4]nonane: Another spirocyclic compound with even larger rings.
Uniqueness
This compound is unique due to its high ring strain and reactivity, which make it particularly valuable in fast and efficient chemical reactions. Its structure allows for diverse applications in various fields, distinguishing it from other spirocyclic compounds .
Properties
CAS No. |
71153-32-7 |
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Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
spiro[2.3]hex-1-ene |
InChI |
InChI=1S/C6H8/c1-2-6(3-1)4-5-6/h4-5H,1-3H2 |
InChI Key |
MTADUJBFHBFCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C=C2 |
Origin of Product |
United States |
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